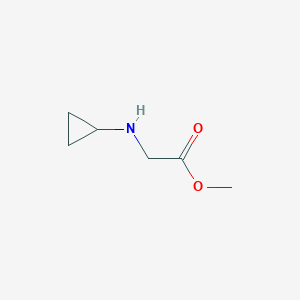

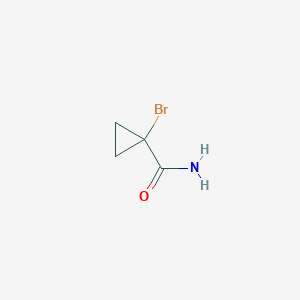

Methyl 2-(cyclopropylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(cyclopropylamino)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for methyl 2-(cyclopropylamino)acetate. For instance, compounds with similar structures, such as methyl 2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog, have been synthesized and used as versatile synthons for the preparation of polyfunctional heterocyclic systems . Another related compound, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, has been prepared from L-serine and shown to be reactive in various chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with reasonable overall yields. For example, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate from L-serine was achieved in nine steps with an overall yield of 24% . Similarly, the synthesis of methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane was accomplished in a few chemical steps with a total yield of approximately 55% . These examples suggest that the synthesis of methyl 2-(cyclopropylamino)acetate could potentially be achieved through analogous multi-step synthetic routes, possibly starting from cyclopropane derivatives or amino acids like serine.

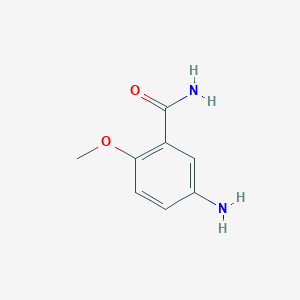

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-(cyclopropylamino)acetate is characterized by the presence of cyclopropyl groups and various functional groups that allow for further chemical transformations. The presence of these functional groups in the molecular structure is crucial for the reactivity and the ability to form heterocyclic systems . The molecular structure of methyl 2-(cyclopropylamino)acetate would likely feature a cyclopropyl group attached to an amino group, which could influence its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

The related compounds have been shown to participate in a variety of chemical reactions. For instance, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been used in Michael additions and Diels–Alder reactions to produce new cyclopropyl-containing amino acids . Methyl 2-cyclopropyl-2-diazoacetate has been involved in copper or rhodium-catalyzed dediazoniation and 1,3-dipolar cycloaddition reactions . These findings suggest that methyl 2-(cyclopropylamino)acetate could also be amenable to similar reactions, potentially leading to the formation of novel cyclopropyl-containing compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-(cyclopropylamino)acetate are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the synthesis and isolation of various isomers of methylated and acetylated or benzoylated compounds have been described, with their properties characterized by techniques such as high-performance liquid chromatography (HPLC), 1H NMR, and mass spectrometry . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, would be important to determine for methyl 2-(cyclopropylamino)acetate and could be inferred from these related studies.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Intermediate for Anti-malarial Drugs : Methyl 2-(cyclopropylamino)acetate derivatives serve as intermediates in the synthesis of anti-malarial drugs. For instance, 2-Methyl-1,2-diaminopropane, a precursor for the drug OZ277, was synthesized from acetone cyanohydrin through steps involving ammonolysis, acylation, hydrogenation, and hydrolysis, with a total yield of 62.68% (Li Yong, 2011).

Building Blocks for Amino Acids : Methyl 2‐(benzyloxycarbonylamino)‐2‐cyclopropylideneacetate has been shown to be a versatile building block for cyclopropyl-containing amino acids. It demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form, highlighting its utility in synthesizing geometrically constrained bicyclic peptidomimetics (Michael Limbach et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(cyclopropylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)4-7-5-2-3-5/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYODZWYCOXGOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclopropylamino)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)